![molecular formula C10H13Cl2F4N3OS B033997 [[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea CAS No. 101564-41-4](/img/structure/B33997.png)
[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the functionalization of piperidines using N-chlorosuccinimide as a chlorine source under visible-light-induced conditions . This method allows for the site-selective introduction of chlorine atoms into the molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production. The use of automated synthesis and purification techniques can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential as a drug candidate is explored due to its unique chemical properties and biological activity.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated cyclohexanones and thiosemicarbazones, such as:
- 1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoropropane
- 3,3-Dichloro-2-hydroxy-piperidines
- 4,6-Dichloro-2-hydroxy-1,3,5-triazine
Uniqueness
The uniqueness of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
101564-41-4 |
|---|---|
Molecular Formula |
C10H13Cl2F4N3OS |
Molecular Weight |
370.19 g/mol |
IUPAC Name |
[(E)-[2-(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C10H13Cl2F4N3OS/c11-9(13,14)8(20,10(12,15)16)5-3-1-2-4-6(5)18-19-7(17)21/h5,20H,1-4H2,(H3,17,19,21)/b18-6+ |
InChI Key |
AWCNYHYGKNOLOT-NGYBGAFCSA-N |
SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Isomeric SMILES |
C1CC/C(=N\NC(=S)N)/C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Canonical SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


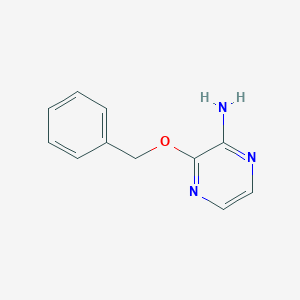
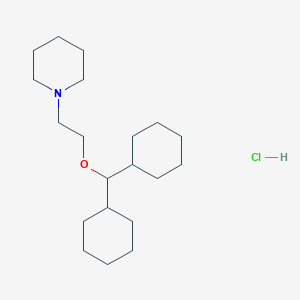

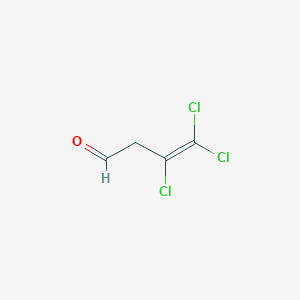

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)

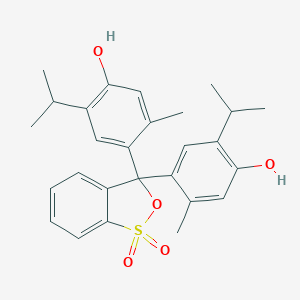
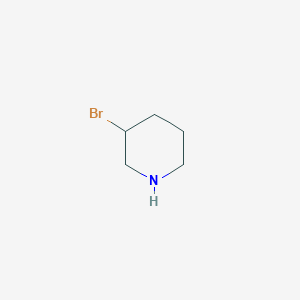
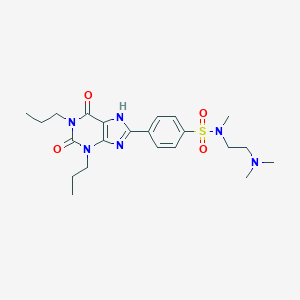
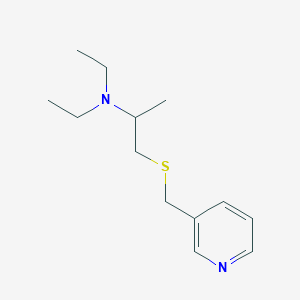
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)
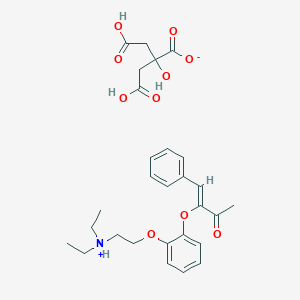
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
